Ácido 2-amino-3-(4-hidroxi-1H-indol-3-il)propanoico

Descripción general

Descripción

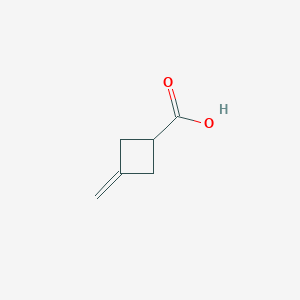

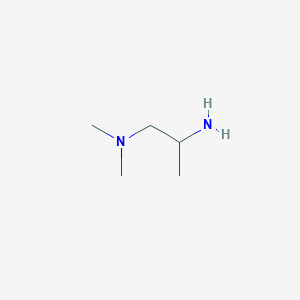

4-hydroxy-L-tryptophan is an optically active form of 4-hydroxytryptophan having L-configuration. It is a 4-hydroxytryptophan, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid.

Aplicaciones Científicas De Investigación

Aplicaciones Industriales

El indol, un derivado del 4-hidroxitriptófano, tiene valor para aplicaciones de sabor y fragancia, por ejemplo, en la industria alimentaria o la perfumería . Puede derivatizarse a varios compuestos halogenados y oxigenados que se pueden utilizar como colorantes naturales .

Potencial Terapéutico

Los derivados oxigenados del indol tienen una bioactividad prometedora con potencial terapéutico para tratar enfermedades humanas . Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa .

Molécula de Señalización

El indol es una molécula de señalización producida tanto por bacterias como por plantas . Se analiza su función de señalización entre los microbios y, en particular, en el intestino humano .

Señalización Bacteriana

El indol es importante en la señalización bacteriana. Múltiples especies bacterianas en nichos ambientales desarrollaron detección de quórum (QS) para adaptarse y sobrevivir en comunidades naturales .

Actividad Antiviral

Los derivados del indol han mostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4 .

Actividades Antiinflamatorias y Analgésicas

Los derivados del indol sustituidos han mostrado actividades antiinflamatorias y analgésicas junto con un bajo índice ulcerogénico en comparación con indometacina y celecoxib .

Compuestos Aromáticos Bioactivos

Se ha encontrado el andamiaje del indol en muchas de las importantes moléculas de fármacos sintéticos, lo que dio una idea valiosa para el tratamiento y se une con alta afinidad a los múltiples receptores útiles en el desarrollo de nuevos derivados útiles

Mecanismo De Acción

Target of Action

4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .

Mode of Action

4-Hydroxytryptophan interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .

Biochemical Pathways

The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxytryptophan involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .

Result of Action

The result of 4-Hydroxytryptophan’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .

Action Environment

The action of 4-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .

Análisis Bioquímico

Biochemical Properties

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a tryptophan derivative that is tryptophan substituted by a hydroxy group at position 5 . It interacts with multiple receptors, making it useful in developing new derivatives . It also has a role as a human metabolite and a neurotransmitter .

Cellular Effects

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0 | |

| Record name | 4-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Hydroxytryptophan in ergot alkaloid biosynthesis?

A: Research has demonstrated that 4-Hydroxytryptophan is not a precursor in the biosynthesis of ergot alkaloids. Experiments using radiolabeled 4-Hydroxytryptophan-[3H] in Claviceps purpurea cultures showed no incorporation into Elymoclavin, despite the compound readily entering the fungal mycelia. [, , , ] This suggests that the biosynthetic pathway for ergot alkaloids likely does not involve 4-hydroxyindole derivatives.

Q2: How is 4-Hydroxytryptophan metabolized in the body?

A: 4-Hydroxytryptophan follows a metabolic pathway analogous to its structural analog, 5-Hydroxytryptophan (5-HTP). [] It is oxidized by monoamine oxidase (MAO) to its corresponding aldehyde, which is further metabolized to 4-hydroxyindoleacetic acid (4-HIAA). [, ] This highlights the shared enzymatic machinery involved in the catabolism of both 4- and 5-hydroxyindoles.

Q3: Does 4-Hydroxytryptophan interact with serotonin (5-HT) pathways?

A: While 4-Hydroxytryptophan itself is not a neurotransmitter like serotonin, its metabolic pathway overlaps with that of serotonin. [] Further research is needed to fully elucidate the potential for interactions or cross-talk between these pathways, particularly regarding the impact of 4-hydroxyindoles on serotonin catabolism.

Q4: What are the implications of 4-Hydroxytryptophan being a substrate for monoamine oxidase (MAO)?

A: The fact that 4-Hydroxytryptophan is a substrate for MAO raises important considerations for potential drug interactions. [] MAO inhibitors, a class of drugs used to treat depression and Parkinson's disease, could potentially interfere with the metabolism of 4-Hydroxytryptophan, leading to altered pharmacokinetics and potentially impacting its effects.

Q5: What research has been conducted on the fate of 4-Hydroxytryptophan in living organisms?

A: Studies have investigated the metabolic fate of 4-Hydroxytryptophan in both rats and humans. [, , , ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound, contributing to a deeper understanding of its pharmacokinetic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B93118.png)

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)